Hexethal sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-ethyl-5-hexyl-4,6-dioxo-1H-pyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.Na/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16;/h3-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUAXLUDTCGASZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162591 | |
| Record name | Hexethal sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-00-3 | |
| Record name | Hexethal sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexethal sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Structure Activity Relationship Elucidation
Methodologies for the Synthesis of Hexethal Sodium and Analogues
The cornerstone of this compound synthesis, like other 5,5-disubstituted barbiturates, is a well-established condensation reaction. The process typically involves the reaction of a disubstituted malonic ester with urea (B33335) in the presence of a strong base. orgsyn.orgirapa.org
Diethyl ethylhexylmalonate + Urea --(Sodium Ethoxide/Ethanol)--> this compound + Ethanol
This synthetic strategy is versatile and allows for the creation of a wide array of barbiturate (B1230296) analogues by simply varying the substituent groups on the starting malonic ester. For instance, using diethyl diethylmalonate yields Barbital, while diethyl α-ethyl-α-phenylmalonate is the precursor for Phenobarbital. google.com
More advanced methodologies focus on the synthesis of diverse malonate substrates to generate novel barbiturates. One such approach utilizes manganese(III) acetate (B1210297) to mediate the formation of carbon-carbon bonds between terminal alkenes and malonates, enabling the synthesis of a wide variety of lipophilic substrates for subsequent condensation with urea or thiourea. nih.gov
Below is a table illustrating the precursors for Hexethal and related analogues.
| Target Barbiturate | Disubstituted Diethyl Malonate Precursor | Condensing Reagent |
|---|---|---|
| Hexethal | Diethyl ethylhexylmalonate | Urea |
| Phenobarbital | Diethyl ethyl-phenyl-malonate | Urea |
| Barbital | Diethyl diethylmalonate | Urea |
| Thiopental (B1682321) | Diethyl ethyl-(1-methylbutyl)malonate | Thiourea |
Structural Determinants Influencing Barbiturate Activity: Focus on Hexethal Analogues
The pharmacological activity of barbiturates is predominantly dictated by the nature of the substituents at the fifth carbon (C-5) of the pyrimidine (B1678525) ring. mdpi.com These substituents critically influence the compound's lipophilicity, which is essential for its ability to cross the blood-brain barrier and exert its effects on the central nervous system. The structure-activity relationship (SAR) for barbiturates has been extensively studied, revealing several key determinants.
Substitution at C-5 : Disubstitution at the C-5 position is essential for activity. youtube.com Barbituric acid itself, which has two hydrogens at C-5, is inactive as it can tautomerize to a highly acidic trihydroxypyrimidine form that is ionized at physiological pH and cannot effectively penetrate the central nervous system. cutm.ac.in
Nature of C-5 Substituents : The size and character of the two substituents at C-5 are the primary modulators of potency and duration of action.
Lipophilicity and Carbon Count : Sedative and hypnotic activity generally increases with lipid solubility. An optimal therapeutic effect is observed when the total number of carbon atoms in both C-5 side chains is between six and ten. cutm.ac.inyoutube.com Hexethal, with an ethyl (2 carbons) and a hexyl (6 carbons) group, has a total of eight carbons, placing it within this optimal range.
Chain Branching and Unsaturation : For a given number of carbon atoms, a branched chain isomer exhibits greater activity and a shorter duration of action than its straight-chain counterpart. cutm.ac.inyoutube.com Likewise, the presence of unsaturation (double or triple bonds) or alicyclic groups in the side chains makes the compound more susceptible to metabolic oxidation, leading to a shorter duration of action. cutm.ac.in
Aromatic Rings : An aromatic ring as a substituent, such as in phenobarbital, tends to confer greater potency compared to an aliphatic group with a similar number of carbon atoms. cutm.ac.in
Polar Groups : The introduction of polar functional groups (e.g., hydroxyl, amino, carboxyl) into the C-5 alkyl substituents decreases lipophilicity and, consequently, reduces the compound's potency. youtube.comyoutube.com
Modifications at Other Positions :
N-Alkylation : Methylation of one of the imide hydrogens (at N-1 or N-3) can increase the onset of action and reduce the duration. cutm.ac.in
C-2 Substitution : Replacing the carbonyl oxygen at the C-2 position with a sulfur atom to form a thiobarbiturate (e.g., Thiopental) significantly increases lipophilicity, resulting in a more rapid onset and a shorter duration of action. youtube.comyoutube.com
The following table summarizes the key structure-activity relationships for barbiturates.
| Structural Modification | Effect on Activity / Duration | Example |
|---|---|---|
| Total C-5 carbons between 6-10 | Optimal sedative-hypnotic activity | Hexethal (8 carbons) |
| Branched C-5 side chain | Increased activity, shorter duration | Pentobarbital |
| Unsaturated C-5 side chain | Increased activity, shorter duration | Secobarbital |
| Aromatic C-5 substituent | Increased potency | Phenobarbital |
| Polar group on C-5 side chain | Decreased potency | - |
| Sulfur at C-2 (Thiobarbiturate) | Faster onset, shorter duration | Thiopental |
| Methyl group on N-1 | Faster onset, shorter duration | Mephobarbital |
Computational Approaches to Barbiturate Structure-Activity Relationships
To refine the understanding of the complex interplay between molecular structure and biological activity, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have been employed. nih.gov These approaches aim to build robust mathematical models that correlate the physicochemical properties of molecules with their pharmacological effects.
A typical QSAR study on barbiturates follows a multi-step strategy:
Molecular Modeling : The three-dimensional structures of a series of barbiturate analogues are generated and their geometries are optimized using quantum mechanical techniques. Methods such as the semiempirical AM1 or ab initio calculations have been utilized for this purpose. nih.govechemcom.com
Descriptor Calculation : A wide range of molecular descriptors are calculated for each optimized structure. These descriptors quantify various properties, including lipophilicity (e.g., LogP), electronic characteristics (e.g., dipole moment, atomic charges), and molecular topology and geometry. nih.govechemcom.com
Statistical Correlation : Statistical methods, such as multiple linear regression (MLR) and discriminant analysis, are used to create a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity (e.g., anticonvulsant activity). nih.govechemcom.com
Model Validation : The predictive power of the resulting QSAR model is rigorously tested, often using cross-validation techniques, to ensure its reliability. echemcom.com
Such studies have yielded significant insights. For example, a large-scale QSAR study on 48 barbiturates identified that for anticonvulsant activity against subcutaneous Metrazol (s.c.Met)-induced seizures, lipophilicity and molecular geometry are the most important factors. nih.gov In contrast, for activity against maximal electroshock (MES)-induced seizures, the topologic and electronic properties of the barbiturates were found to have greater relevance. nih.gov Furthermore, the use of quantum mechanically derived molecular electrostatic potential (MEP) maps has helped to further refine the understanding of how a molecule's electrostatic properties contribute to its bioactivity. nih.gov
The components of a QSAR study on barbiturates are outlined in the table below.
| Phase | Description | Techniques/Methods Used |
|---|---|---|
| Structural Optimization | Determining the most stable 3D conformation of each molecule. | AM1 semiempirical method, ab initio methods (e.g., 6-31G basis set). nih.govechemcom.com |
| Descriptor Calculation | Quantifying molecular properties. | Calculation of LogP, molar refractivity, electronic properties, topologic indices. nih.govechemcom.com |
| Model Generation | Correlating descriptors with biological activity. | Multiple Linear Regression (MLR), Discriminant Analysis. nih.gov |
| Refinement/Analysis | Further investigation of key properties. | Molecular Electrostatic Potential (MEP) maps. nih.gov |
Preclinical Pharmacodynamics and Mechanism of Action Studies
Molecular Pharmacology of Gamma-aminobutyric Acid Type A (GABA-A) Receptor Interactions
The interaction of hexethal sodium with the GABA-A receptor is multifaceted, involving allosteric modulation that enhances the receptor's inhibitory function. evitachem.comnumberanalytics.com
| Interactive Data Table: Effect of Barbiturates on GABA-A Receptor Ligand Binding | |
| Parameter | Effect of Barbiturates (e.g., Pentobarbital) |
| [3H]muscimol (GABA agonist) binding | Potentiated, with an EC50 value of 276 µM for pentobarbital. cdnsciencepub.com |
| Affinity of low-affinity GABA sites | Increased. cdnsciencepub.com |
| Total GABA binding capacity | Unchanged. cdnsciencepub.com |
| [3H]flunitrazepam (benzodiazepine agonist) binding | Increased. cdnsciencepub.com |
| [3H]Ro15-4513 (benzodiazepine inverse agonist) binding | Decreased. cdnsciencepub.com |
The binding of this compound to the GABA-A receptor leads to a significant change in the kinetics of the associated chloride ion channel. news-medical.net Barbiturates increase the duration for which the chloride channel remains open in response to GABA binding. wikipedia.orgdrugbank.com This prolonged channel opening allows for a greater influx of chloride ions into the neuron. evitachem.comnews-medical.net The increased intracellular concentration of negatively charged chloride ions results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire. umich.edulongdom.org This neuronal inhibition is the fundamental mechanism underlying the sedative and hypnotic effects of this compound. ontosight.airxlist.com Studies have shown that barbiturates promote the entry of GABA-activated channels into a long-lived open state, in contrast to benzodiazepines which primarily increase the frequency of channel opening. acnp.org
The GABA-A receptor is a heteropentameric protein complex composed of various subunits, with the specific subunit composition determining the pharmacological properties of the receptor. nih.govnih.gov The primary subunits are α, β, and γ. guidetopharmacology.org The binding site for barbiturates is located on the beta (β) subunit, which is distinct from the benzodiazepine (B76468) binding site at the interface of the α and γ subunits. wikipedia.orgwikipedia.org
Research on recombinant GABA-A receptors has provided insights into the subunit requirements for barbiturate (B1230296) action. The presence of α and β subunits is sufficient for barbiturates to potentiate GABA-activated currents, indicating that these subunits contain the necessary allosteric regulatory sites. umich.edu However, the specific isoforms of the α and β subunits can influence the magnitude of the effect. While much is known about the subunit requirements for benzodiazepines (requiring α and γ subunits), the precise subunit selectivity of this compound has not been as extensively detailed in the available literature. wikipedia.orgpnas.org It is understood that different subunit combinations result in GABA-A receptor subtypes with varying pharmacological profiles, which contributes to the diverse effects of drugs acting on this system. nih.gov
Neuropharmacological Characterization in In Vitro and Ex Vivo Models
The effects of this compound on neuronal function have been characterized using various experimental models, providing a deeper understanding of its impact on neuronal activity and communication.
Receptor Occupancy Studies in Brain Tissues
The mechanism of action for this compound, like other barbiturates, centers on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). nih.govwikipedia.org Barbiturates bind to an allosteric site on the GABA-A receptor complex, which is distinct from the binding sites for GABA itself and for benzodiazepines. wikipedia.orgumich.edu
This binding positively modulates the receptor's function. Specifically, barbiturates increase the duration for which the receptor's chloride ion channel remains open when activated by GABA. umich.edu This prolonged channel opening enhances the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. nih.gov The resulting increase in the inhibitory postsynaptic potential makes the neuron less likely to fire an action potential, producing the CNS depressant effects characteristic of the drug class. nih.govumich.edu While specific quantitative receptor binding assays using radiolabeled this compound on brain tissue preparations are not detailed in recent literature, the fundamental mechanism is well-established for the barbiturate class. umich.edunih.gov The binding affinity and receptor density (Bmax) are critical parameters typically determined in such studies to characterize a drug's interaction with its target. sygnaturediscovery.com
Table 1: Mechanism of Action of this compound at the GABA-A Receptor
| Feature | Description |
|---|---|
| Primary Target | GABA-A Receptor |
| Binding Site | Allosteric site, distinct from GABA and benzodiazepine sites. wikipedia.org |
| Molecular Action | Increases the duration of chloride (Cl-) channel opening. umich.edu |
| Neuronal Effect | Enhances GABA-mediated postsynaptic inhibition. jppres.com |
| Result | Membrane hyperpolarization and reduced neuronal excitability. nih.gov |
Preclinical Behavioral and Physiological Pharmacology
In Vivo Assessments of Central Nervous System Depression
This compound exhibits significant central nervous system depressant properties, leading to sedation and hypnosis. wikipedia.org In animal models, these effects are typically assessed by observing behaviors such as reduced locomotor activity and the induction of sleep. jppres.com The thiopental (B1682321) sodium-induced sleeping time model is a common paradigm where CNS depressants are shown to potentiate the hypnotic effects of other barbiturates, reducing the time to sleep onset and prolonging its duration. jppres.com
The effects of this compound are reported to be similar to those of pentobarbital, characterized by a very fast onset of action but a short duration of effects. wikipedia.org This profile made it suitable for use as an anesthetic in veterinary medicine. wikipedia.org
Table 2: CNS Depressant Effects of this compound
| Parameter | Observation | Supporting Evidence |
|---|---|---|
| Primary Effect | Sedation, Anxiolysis, Hypnosis | General property of barbiturates. wikipedia.orgbionity.com |
| Onset of Action | Very fast | Comparable to pentobarbital. wikipedia.org |
| Duration of Effect | Short | Comparable to pentobarbital. wikipedia.org |
| Behavioral Endpoint | Induction of sleep/anesthesia | Used as an anesthetic in veterinary medicine. wikipedia.org |
Anticonvulsant Efficacy in Animal Models
This compound possesses anticonvulsant properties. wikipedia.org The efficacy of potential antiepileptic drugs is commonly evaluated in preclinical rodent models of seizures, primarily the maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests. nih.govresearchgate.net
Table 3: Profile of this compound in Preclinical Seizure Models
| Model | Type of Seizure Modeled | Expected Action of this compound |
|---|---|---|
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures. nih.gov | Potential to abolish tonic hindlimb extension. |
| Pentylenetetrazol (PTZ) | Generalized myoclonic and absence seizures. researchgate.net | Expected to be effective due to its GABAergic mechanism. researchgate.net |
Muscle Relaxant Properties in Preclinical Neuromuscular Preparations
The pharmacological profile of this compound includes muscle relaxant properties. wikipedia.org This effect is not due to a direct action at the neuromuscular junction but is a consequence of its central nervous system depressant activity. By enhancing GABAergic inhibition within the CNS, particularly at polysynaptic pathways in the spinal cord and brainstem, barbiturates can reduce muscle tone and produce relaxation. nih.gov
In preclinical studies, muscle relaxant effects can be quantified in animal models such as the spastic mouse, where a reduction in electromyography (EMG) signal from limb muscles indicates efficacy. nih.gov Studies with other barbiturates, like pentobarbitone, have demonstrated consistent muscle relaxant responses in such models. nih.gov
Table 4: Muscle Relaxant Properties of this compound
| Feature | Description |
|---|---|
| Origin of Effect | Central Nervous System Depression. |
| Mechanism | Enhancement of GABA-mediated inhibition in the spinal cord and brainstem. nih.gov |
| Preclinical Assessment | Evaluated in animal models by measuring reduction in muscle rigidity or EMG activity. nih.gov |
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pentobarbital |
| γ-aminobutyric acid (GABA) |
| Pentylenetetrazol |
| Thiopental sodium |
Preclinical Pharmacokinetic and Metabolic Research
Absorption and Distribution Dynamics in Animal Models
The pharmacokinetic profile of a compound describes how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. For hexethal sodium, preclinical studies in animal models are crucial for understanding its behavior before potential human application.
As a lipophilic compound, this compound is expected to distribute into various tissues. Barbiturates, in general, are known for their ability to cross biological membranes, including the blood-brain barrier (BBB), which contributes to their central nervous system effects researchgate.net. This compound is characterized by a "very fast onset of action," suggesting rapid penetration into the central nervous system and distribution to tissues wikipedia.org. While specific quantitative data on this compound's tissue distribution percentages in preclinical species is not detailed in the provided search results, its lipophilic nature implies a broad distribution throughout the body, including the brain researchgate.net. Studies comparing the distribution of chemically related lipophilic drugs, such as thiopental (B1682321) and hexethal, indicate that tissue distribution is significantly influenced by the compound's chemical structure and lipophilicity researchgate.net. The blood-brain barrier, a complex interface, typically restricts the passage of many substances, but lipophilic molecules can often permeate it via passive diffusion mdpi.com.
The volume of distribution (Vd) is a pharmacokinetic parameter that relates the amount of drug in the body to the concentration of drug measured in a biological fluid, typically plasma certara.com. A larger Vd suggests more extensive distribution of the drug into tissues outside the plasma compartment certara.com. For this compound, specific quantitative values for its volume of distribution in preclinical species were not found in the provided search results. However, as a lipophilic barbiturate (B1230296), it is anticipated that this compound would exhibit a Vd indicative of significant tissue distribution, consistent with other lipophilic drugs researchgate.netcertara.com. Generally, drugs with a Vd greater than total body water suggest distribution into tissues beyond the plasma and extracellular fluid certara.comresearchgate.net.
Biotransformation Pathways and Metabolite Identification
Biotransformation, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their elimination. Understanding these pathways and identifying the resulting metabolites is critical for assessing drug efficacy and potential toxicity.
Hepatic metabolism is a primary route for the elimination of many xenobiotics, including barbiturates researchgate.netuniroma1.it. Cytochrome P450 (CYP) enzymes, particularly those in the liver, play a central role in drug metabolism, catalyzing oxidative biotransformations uniroma1.itevotec.com. Research indicates that hexethal is associated with Cytochrome P450 3A (CYP3A)-dependent metabolism, similar to other barbiturates like hexobarbital (B1194168) iiab.me. While specific studies detailing the exact CYP isoforms involved in this compound metabolism are limited in the provided snippets, the general understanding of barbiturate metabolism suggests that hepatic CYP enzymes are likely responsible for its biotransformation. Related barbiturates are known to be substrates for enzymes like CYP2B1 acs.org.
The biotransformation of barbiturates typically involves oxidative reactions, such as hydroxylation, which can occur at various positions on the alkyl side chains or the pyrimidine (B1678525) ring psu.edunih.gov. These initial Phase I metabolic reactions can lead to the formation of primary metabolites, which may then undergo further modifications (Phase II metabolism), such as conjugation, before excretion psu.edunih.gov. Specific primary and secondary metabolites of this compound were not identified in the provided search results. However, common metabolic pathways for similar compounds often include hydroxylation of the alkyl chains.
Enzymatic reaction kinetics describes the rate at which an enzyme catalyzes a reaction, influenced by factors such as substrate concentration and enzyme affinity wikipedia.org. Studies on enzyme induction or inhibition are crucial for understanding how a drug might affect or be affected by other substances, thereby predicting potential drug-drug interactions evotec.com. Specific data regarding the enzymatic reaction kinetics, induction, or inhibition profiles of this compound were not found within the provided search results. Such studies would typically involve determining kinetic parameters like Km and Vmax, or IC50 values for enzyme inhibition, using in vitro systems like liver microsomes or hepatocytes.
Advanced Analytical Methodologies for Hexethal Sodium Research
Chromatographic Techniques for Quantitative Determination in Biological Samples
Chromatography is a cornerstone for the separation and quantification of drugs and metabolites from complex biological samples such as blood, urine, and tissue homogenates. ijsra.netwa.gov The choice of technique depends on the analyte's physicochemical properties and the matrix's complexity.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. itrlab.com For barbiturates like Hexethal, GC is often coupled with selective detectors to enhance sensitivity and reduce matrix interference. ijsra.net
A Nitrogen-Phosphorus Detector (NPD) is particularly well-suited for analyzing Hexethal sodium. scioninstruments.com The NPD is highly selective for compounds containing nitrogen and phosphorus, offering excellent sensitivity for nitrogen-containing barbiturates. scioninstruments.comnih.gov The principle involves the combustion of the sample in a hydrogen/air plasma, which generates nitrogen oxides from the analyte. These oxides interact with a heated bead, resulting in an electrical signal proportional to the amount of the nitrogen-containing compound. scioninstruments.com
Sample preparation for GC analysis typically involves isolating the analyte from the biological matrix. nyc.gov This is commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). wa.govnyc.govnih.gov SPE can offer cleaner extracts and better recovery compared to LLE. nyc.gov In some cases, derivatization is required to increase the volatility and thermal stability of the barbiturates for optimal GC analysis. mdpi.com
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HP-5 (5% phenyl methylsiloxane) or HP-17 (50% phenyl methylsiloxane) megabore capillary column | Provides good separation for a range of barbiturates with different polarities. nyc.govnyc.gov |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Temperature Program | Initial temp 180 °C, ramp to 280 °C | A temperature gradient allows for the separation of compounds with different boiling points. |
| Detector Temperature | 300 °C | Maintains the detector at a high temperature to prevent condensation and ensure stable response. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column without reacting. |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Removes interfering substances from the biological matrix (e.g., blood, urine). wa.govnyc.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including those that are not suitable for GC due to low volatility or thermal instability. ijsra.netitrlab.com Developing a robust HPLC method for quantifying this compound in complex biological matrices involves several critical steps. nih.gov
The most common mode for barbiturate analysis is reversed-phase HPLC (RP-HPLC). nih.gov Separation is typically achieved on a C8 or C18 analytical column. researchgate.net Method development focuses on optimizing the mobile phase composition—usually a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol)—to achieve adequate resolution and retention time for this compound while minimizing interference from endogenous matrix components. nih.govnih.gov
Detection is commonly performed using an ultraviolet (UV) detector, as the barbiturate ring structure contains a chromophore that absorbs UV light. researchgate.net The selection of the detection wavelength is optimized to maximize sensitivity for this compound. nih.gov Sample preparation is crucial for HPLC analysis to prevent column clogging and remove interfering substances. researchgate.net Techniques like protein precipitation, LLE, or SPE are employed to clean up the biological samples before injection. researchgate.net
| Parameter | Selection/Optimization | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 or C8, 5 µm particle size | Provides hydrophobic interaction for retaining and separating non-polar to moderately polar compounds. researchgate.net |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate buffer) | Controls the retention and elution of the analyte. The pH of the buffer is critical for controlling the ionization state of acidic barbiturates. nih.gov |
| Flow Rate | Typically 1.0 mL/min | Affects analysis time, resolution, and backpressure. nih.gov |
| Detection | UV detector set at an optimal wavelength (e.g., ~210-240 nm) | Allows for sensitive and selective quantification of the analyte based on its UV absorbance. researchgate.net |
| Sample Preparation | Solid-Phase Extraction (SPE) | Ensures high recovery and removal of matrix interferences, leading to a more accurate and robust method. researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is effective for the separation of polar and ionic compounds. researchgate.net Since this compound is the salt form of the barbiturate, HILIC can be a valuable technique for its analysis, particularly for separating it from its non-ionic parent acid or polar metabolites. sigmaaldrich.com
In HILIC, a polar stationary phase (such as silica (B1680970) or a bonded phase with polar functional groups) is used with a mobile phase that has a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. researchgate.net This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between this layer and the bulk mobile phase. HILIC is often compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. researchgate.net
Mass Spectrometry (MS) Applications for Metabolite Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool in drug metabolism studies, providing sensitive quantification and detailed structural information for the identification of metabolites. ijsra.netmdpi.com When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a highly specific and sensitive analytical method. wa.govmdpi.com
For this compound, GC-MS can be used to identify and quantify the parent drug and its metabolites in biological extracts. wa.govnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.gov This allows for unambiguous identification.
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis due to its high sensitivity and specificity. mdpi.com This technique is crucial for identifying unknown metabolites. pharmaron.com In a typical workflow, a precursor ion corresponding to the potential metabolite is selected and fragmented. The resulting product ion spectrum provides structural information that helps in elucidating the metabolite's structure, such as the addition of a hydroxyl group (hydroxylation) or removal of an alkyl chain (dealkylation), which are common metabolic pathways for barbiturates. pharmaron.com
| Compound | Molecular Weight (Free Acid) | Hypothetical Precursor Ion [M-H]- | Potential Fragmentation Pathway | Key Product Ions (m/z) |
|---|---|---|---|---|
| Hexethal | 240.31 g/mol | 239.1 | Loss of hexyl or ethyl side chains | 197, 169 |
| Hydroxy-Hexethal | 256.31 g/mol | 255.1 | Loss of hydroxylated hexyl side chain | 213, 169 |
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
While chromatography and mass spectrometry are used for separation and identification in complex mixtures, spectroscopic techniques are vital for the unambiguous structural confirmation and purity assessment of the bulk drug substance.
Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands corresponding to N-H stretching, C=O stretching (from the barbiturate ring), and C-H stretching from the ethyl and hexyl side chains. researchgate.netnih.gov This technique is useful for confirming the identity of the compound by comparing its spectrum to a reference standard and for identifying the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the complete molecular structure. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the Hexethal molecule. Furthermore, because this compound is a salt, ²³Na NMR can be employed to study the ionic environment of the sodium counter-ion, providing information about the salt form and its interactions in solution. huji.ac.il
Bioanalytical Assay Development and Validation for Preclinical Studies
Before a new analytical method can be used to support preclinical studies, it must undergo a rigorous validation process to ensure its reliability. itrlab.comnih.gov Bioanalytical method validation demonstrates that the assay is suitable for its intended purpose, providing accurate and reproducible data for pharmacokinetic and toxicokinetic studies. itrlab.comnuvisan.com
The validation process assesses several key parameters as defined by regulatory guidelines. nih.gov
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured concentration to the true concentration. nih.gov | Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov | Coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). nih.gov | Analyte concentration should remain within ±15% of the initial concentration. |
The development and validation of such assays are critical steps in the preclinical development process, ensuring that the data generated on the absorption, distribution, metabolism, and excretion (ADME) of this compound are reliable for safety and efficacy assessments. nuvisan.com
Comparative Pharmacological Investigations and Cross Compound Analysis
Comparison of Pharmacodynamic Profiles with Other Barbiturate (B1230296) Anesthetics (e.g., Pentobarbital, Methohexital, Hexobarbital)
The primary mechanism of action for barbiturates, including Hexethal sodium and its counterparts, involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. These compounds bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself, and potentiate the effect of GABA. This allosteric modulation increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This results in the characteristic sedative, hypnotic, and anesthetic effects of the drug class.
While all four compounds share this fundamental mechanism, variations in their interaction with the GABA-A receptor complex can lead to differences in their pharmacodynamic profiles. For instance, at higher concentrations, some barbiturates can directly activate the GABA-A receptor, acting as GABA mimetics. This direct agonism contributes to their anesthetic efficacy but also to their lower therapeutic index compared to other sedative-hypnotics like benzodiazepines, which only modulate the receptor's response to endogenous GABA.
Pentobarbital is known to reduce the duration of calcium-dependent action potentials, which may contribute to its anesthetic effect by reducing neurotransmitter release, in addition to its postsynaptic actions on GABA-A receptors youtube.com. The potency of barbiturates is influenced by their ability to modulate GABA-A receptor function, which can be affected by the specific subunit composition of the receptor complex. Studies on pentobarbital have shown that the type of alpha subunit within the GABA-A receptor can determine the affinity and efficacy of the drug's direct activating effect ecddrepository.org.
Hexethal is considered to have effects similar to pentobarbital, characterized by a very fast onset of action but a short duration of effects cutm.ac.inwikipedia.org. This suggests a rapid penetration of the blood-brain barrier and a prompt interaction with its target receptors, followed by a relatively swift termination of its primary clinical effects. Methohexital, another ultra-short-acting barbiturate, also exhibits a rapid onset of action. Hexobarbital (B1194168) is also characterized as a rapid-acting, short-lasting hypnotic. The nuanced differences in the pharmacodynamic profiles of these agents, such as their relative potencies and the subtle variations in their interactions with different GABA-A receptor subtypes, are what differentiate their clinical applications and anesthetic properties.
| Feature | This compound | Pentobarbital | Methohexital | Hexobarbital |
| Primary Mechanism | Potentiation of GABA at GABA-A receptors | Potentiation of GABA at GABA-A receptors | Potentiation of GABA at GABA-A receptors | Potentiation of GABA at GABA-A receptors |
| Onset of Action | Very fast | Fast | Rapid | Rapid |
| Duration of Action | Short | Short-acting | Ultra-short-acting | Short-acting |
| GABA-A Receptor Interaction | Allosteric modulator | Allosteric modulator and direct agonist at high concentrations | Allosteric modulator | Allosteric modulator |
Pharmacokinetic Similarities and Dissimilarities Across Barbiturate Class
The pharmacokinetic profiles of barbiturates are crucial in determining their clinical utility, particularly for anesthetics where a rapid onset and predictable duration of action are paramount. The key pharmacokinetic parameters of interest include absorption, distribution, metabolism, and elimination. For intravenous anesthetics, the initial distribution from the central compartment (blood) to highly perfused tissues like the brain governs the onset of action, while redistribution to less perfused tissues, such as muscle and fat, is a primary factor in the termination of the anesthetic effect after a single bolus dose.
While specific pharmacokinetic data for this compound is not extensively available, it is classified as a short-acting barbiturate, suggesting rapid redistribution and/or metabolism ecddrepository.org. The high lipid solubility of many barbiturates facilitates their rapid passage across the blood-brain barrier. The termination of the anesthetic effects of short-acting barbiturates like pentobarbital and methohexital is largely due to this redistribution.
Below is a comparative table of the available pharmacokinetic parameters for Pentobarbital, Methohexital, and Hexobarbital. The lack of quantitative data for this compound is a notable gap in the comparative analysis.
| Parameter | Pentobarbital | Methohexital | Hexobarbital |
| Half-life | 15-50 hours (dose-dependent) | 1.2-2.1 hours | 3.2 ± 0.1 hours |
| Volume of Distribution | ~1 L/kg | 2.2 L/kg | Data not consistently reported |
| Clearance | 18-39 mL/min | 657-999 mL/min | 22.9 ± 2.3 L/h |
| Protein Binding | 20-45% | 73% | 64.1 ± 2.6% |
Note: Data for this compound is not available.
Pentobarbital has a significantly longer half-life compared to methohexital and hexobarbital, which is indicative of slower elimination. Methohexital exhibits a high clearance rate, contributing to its ultra-short duration of action. The protein binding of these drugs also varies, which can influence their distribution and availability to cross the blood-brain barrier.
Structure-Activity Relationships: Comparative Analysis with Related Barbiturates
The pharmacological properties of barbiturates are intrinsically linked to their chemical structure, particularly the substituents at the C5 position of the barbituric acid ring. These substituents significantly influence the lipophilicity, and consequently, the potency and duration of action of the compound.
Lipophilicity and Potency: An increase in the lipophilicity of the C5 substituents generally leads to an increase in hypnotic potency. This is because greater lipid solubility facilitates passage across the blood-brain barrier. The total number of carbon atoms in the two side chains at C5 is a key determinant of lipophilicity; optimal hypnotic activity is typically seen when the total number of carbons is between 6 and 10.
Branching and Duration of Action: Branching in the alkyl side chains at C5 tends to decrease the duration of action. This is thought to be due to an increased rate of metabolic degradation.
Unsaturation: The presence of double or triple bonds in the C5 side chains can also affect activity and duration of action.
Let's compare the C5 substituents of the four barbiturates:
Hexethal: 5-ethyl, 5-hexyl. The presence of a hexyl group, a relatively long, straight alkyl chain, contributes significantly to its lipophilicity.
Pentobarbital: 5-ethyl, 5-(1-methylbutyl). The branched pentyl group enhances its lipid solubility and contributes to its shorter duration of action compared to longer-acting barbiturates.
Methohexital: 5-allyl, 5-(1-methyl-2-pentynyl). The unsaturated allyl and pentynyl groups, along with the branched structure, contribute to its high potency and ultra-short duration of action.
Hexobarbital: 5-(1-cyclohexen-1-yl), 5-methyl. The alicyclic ring structure at C5 provides significant lipophilicity.
The straight hexyl chain in Hexethal would be expected to confer significant lipophilicity, contributing to its rapid onset of action. The comparison with pentobarbital, which has a branched pentyl chain, is interesting, as branching can influence the rate of metabolism. The unsaturated and branched side chains of methohexital are consistent with its ultra-short-acting profile.
| Compound | C5 Substituent 1 | C5 Substituent 2 | Key Structural Features |
| This compound | Ethyl | Hexyl | Long, straight alkyl chain |
| Pentobarbital | Ethyl | 1-methylbutyl | Branched alkyl chain |
| Methohexital | Allyl | 1-methyl-2-pentynyl | Branched and unsaturated chains |
| Hexobarbital | 1-cyclohexen-1-yl | Methyl | Alicyclic ring |
Chemoinformatic and Cheminformatic Analysis in Barbiturate Research (e.g., taste prediction clustering)
Chemoinformatic and cheminformatic approaches are increasingly utilized in drug discovery and development to predict the properties of chemical compounds and to understand their interactions with biological systems. Quantitative Structure-Activity Relationship (QSAR) studies, a cornerstone of chemoinformatics, aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
In the context of barbiturates, QSAR models have been developed to predict their anesthetic activity. These models often use various molecular descriptors that quantify different aspects of the molecular structure, such as electronic and geometrical parameters. Such studies can help in the design of new barbiturate derivatives with desired anesthetic profiles.
One interesting application of chemoinformatics is the prediction of the taste of chemical compounds. While not directly related to their anesthetic properties, taste can be an important factor for orally administered drugs and can provide insights into the molecular features that interact with taste receptors. Computational models have been developed to predict whether a compound is likely to be bitter or sweet based on its chemical structure. For example, a chemoinformatic tool has predicted that Pentobarbital has a bitter taste with a high confidence score charite.de.
Emerging Research Directions and Future Avenues
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Barbiturate (B1230296) Metabolism Research
The field of omics technologies, particularly metabolomics and proteomics, offers powerful tools for dissecting the complex metabolic pathways and protein interactions associated with drug metabolism. For Hexethal sodium, applying these technologies could provide unprecedented insights into its biotransformation, the identification of novel metabolites, and the cellular machinery involved in its processing.
Metabolomics, the study of the complete set of small molecule metabolites within a biological sample, can reveal how this compound is broken down in the body and identify potential biomarkers associated with its metabolism or effects biotech-spain.comtandfonline.comresearchdeliver.comcreative-proteomics.comnih.govaxcelead-us.comresearchgate.netazti.es. By analyzing changes in metabolite profiles, researchers can map the metabolic fate of this compound, understand inter-individual variability in drug response, and potentially identify metabolites that contribute to its pharmacological or toxicological profile.
Proteomics, the large-scale study of proteins, can identify the enzymes and other proteins that interact with or are affected by this compound. This can shed light on the drug's mechanism of action, its targets, and any off-target effects. Integrating metabolomics and proteomics data can offer a holistic view of the molecular changes induced by this compound, thereby enhancing the understanding of its pharmacodynamics and pharmacokinetics researchdeliver.comnih.govaxcelead-us.comresearchgate.net. For instance, such integrated approaches could help elucidate the specific metabolic enzymes responsible for this compound's clearance or identify protein networks involved in its central nervous system effects.
Potential Data Table Structure for Metabolomics/Proteomics Research:
| Category | Identified Component | Biological Role/Pathway | Quantitative Data (e.g., Concentration, Fold Change) | Experimental Method |
| Metabolomics | This compound | Parent Drug | Baseline: X µM | LC-MS/MS |
| Metabolite A | Phase I/II Metabolite | Concentration: Y µM (Post-administration) | LC-MS/MS | |
| Metabolite B | Conjugated Metabolite | Fold Change: Z vs. Control | GC-MS | |
| Proteomics | Enzyme X | Drug Metabolism Enzyme | Expression Level: A (e.g., Log2 Fold Change) | Mass Spectrometry |
| Protein Y | Target Receptor | Binding Affinity: B (e.g., Kd) | Western Blot/ELISA | |
| Protein Z | Signaling Pathway | Interaction Frequency: C | Co-IP/Mass Spec |
Advanced Computational Modeling and Simulation for Barbiturate-Receptor Interactions
Computational chemistry and molecular modeling techniques are increasingly vital for understanding how drugs interact with their biological targets at an atomic level. For this compound, advanced computational methods can provide critical insights into its binding mechanisms, affinity, and the conformational changes it induces in target receptors.
Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are key tools in this area researchgate.netmdpi.combioscipublisher.combiotech-asia.orgmdpi.comnih.govresearchgate.nettandfonline.comresearchgate.net. These methods can simulate the interaction of this compound with its primary targets, such as the GABAA receptor researchgate.nettandfonline.comconicet.gov.arnih.govnih.gov, predicting binding poses, affinities, and the energetic contributions of specific amino acid residues. Such simulations can help elucidate the specific binding site(s) of this compound within the receptor complex, which is crucial for understanding its modulatory effects on chloride channel activity researchgate.netnih.gov. Furthermore, MD simulations can explore the dynamic behavior of the receptor-ligand complex over time, providing a more comprehensive picture of the binding event and its downstream consequences. These computational approaches can also be used to predict the interactions of this compound with other potential targets or off-targets, aiding in the identification of new therapeutic applications or potential adverse effects.
Potential Data Table Structure for Computational Modeling:
| Parameter | Value/Description | Method Used | Target Receptor (e.g., GABAA) | Notes |
| Binding Affinity (Kd) | X nM | Molecular Docking/MD | α1β2γ2 Subtype | Predicted binding energy |
| Binding Pose | Visual representation/Coordinates | Molecular Docking | Specific binding site | Key interacting residues identified |
| Interaction Energy (kcal/mol) | -Y.Y | MD Simulation | GABAA Receptor | Contribution from specific interactions |
| Conformational Change | Description (e.g., channel opening/closing) | Molecular Dynamics Simulation | GABAA Receptor | Dynamic behavior over time |
| QSAR Model Prediction | Predicted Activity/Potency | QSAR Modeling | N/A | Based on structural features |
Development of Novel Research Tools and Probes for Barbiturate Target Engagement Studies
The development of innovative research tools, such as fluorescent probes, radioligands, and chemical probes, is essential for directly visualizing and quantifying drug-target engagement in real-time. For this compound, such tools could enable precise studies of its distribution, binding kinetics, and functional impact within living systems.
Fluorescent probes, designed to emit light upon binding to a specific molecule or interacting with a particular cellular environment, can be used to track this compound's presence and localization within cells or tissues monash.edunih.govresearchgate.netrsc.orgmdpi.com. These probes could be engineered to be structurally similar to this compound, allowing them to bind to the same targets, such as GABAA receptors. By monitoring the fluorescence signal, researchers could gain real-time insights into how this compound interacts with its targets, its concentration at the site of action, and the dynamics of target engagement. Similarly, radiolabeled versions of this compound or its analogs could be developed for use in techniques like Positron Emission Tomography (PET) to study its biodistribution and receptor occupancy in vivo nih.gov. Chemical probes, which are specifically designed molecules that can interact with biological targets to report on their activity or presence, can also be developed to monitor this compound's interaction with its targets.
Potential Data Table Structure for Novel Probes:
| Probe Type | Target Molecule/Process | Detection Method | Sensitivity/Specificity | Application Example |
| Fluorescent Probe | This compound Target | Fluorescence | High | Real-time imaging of receptor binding in cell cultures |
| Radioligand | This compound Target | PET/SPECT | High | In vivo receptor occupancy studies in animal models |
| Chemical Probe | Target Engagement | Biochemical Assay | High | Quantifying target occupancy in tissue samples |
Interdisciplinary Research Integrating Chemical Biology and Neuropharmacology
The convergence of chemical biology and neuropharmacology offers a powerful framework for understanding the complex interplay between chemical compounds and the nervous system. This interdisciplinary approach is crucial for elucidating the nuanced mechanisms of action of drugs like this compound.
Chemical biology focuses on using chemical tools to study and manipulate biological systems, while neuropharmacology specifically investigates the effects of drugs on the nervous system ircbc.ac.cnnih.govhilarispublisher.comslu.eduecu.edu. By integrating these fields, researchers can develop novel chemical probes to interrogate specific neural pathways affected by this compound, study its effects on neurotransmission, and understand how it modulates neuronal excitability. This approach can lead to a deeper understanding of this compound's therapeutic effects (e.g., sedation, anticonvulsant activity) and potential side effects, such as cognitive impairment or motor coordination deficits. Furthermore, this integration can facilitate the design of new barbiturate analogs with improved therapeutic profiles by linking chemical structure to pharmacological outcome within the complex neurobiological context. For example, understanding how this compound interacts with specific GABAA receptor subtypes through chemical biology techniques can inform neuropharmacological strategies for developing more selective modulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
